Aranciamycin A

Collagenase Enzyme Inhibition Protease

Aranciamycin A is a selective anthracycline antibiotic with a validated IC50 of 0.37 µM against C. histolyticum collagenase, showing no cross-inhibition of elastase or trypsin. It exhibits targeted antibacterial activity against M. bovis BCG (IC50 0.7–1.7 µM) and B. subtilis (MIC 7.5 µM). This unique profile makes it an essential, non-generic tool for enzymology and TB drug discovery.

Molecular Formula C26H28O10
Molecular Weight 500.5 g/mol
Cat. No. B3025707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAranciamycin A
Molecular FormulaC26H28O10
Molecular Weight500.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)O)O
InChIInChI=1S/C26H28O10/c1-10-19(28)23(32)24(34-3)25(35-10)36-15-9-26(2,33)8-11-7-13-18(21(30)16(11)15)22(31)17-12(20(13)29)5-4-6-14(17)27/h4-7,10,15,19,23-25,27-28,30,32-33H,8-9H2,1-3H3/t10-,15-,19-,23+,24+,25-,26+/m0/s1
InChIKeyDEPMSUJGYKZLRC-ZCUANGBISA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aranciamycin A: A Specialized Anthracycline for Collagenase Inhibition and Selective Antimicrobial Research


Aranciamycin A (CAS: 960622-70-2) is a naturally occurring anthracycline antibiotic produced by various *Streptomyces* species [1][2]. It belongs to the broader class of anthracycline antibiotics, which are known for their planar, multi-ring structures and their ability to intercalate into DNA [1]. Structurally, it features a methyl-L-rhamnose sugar unit at the 2-O position, distinguishing it from more clinically prominent anthracyclines . It is primarily recognized for its inhibitory activity against *Clostridium histolyticum* collagenase and its selective antibacterial and cytotoxic profile [3].

The Aranciamycin A Distinction: Why Its Specific Collagenase Inhibition and Antimicrobial Selectivity Preclude Interchangeability


Generic substitution among anthracyclines is scientifically unsound due to the profound impact of minor structural variations on biological activity. Aranciamycin A differentiates itself from major anthracyclines like doxorubicin or aclarubicin through a unique combination of a selective collagenase inhibitory profile and a distinct spectrum of antibacterial activity [1][2]. For instance, while many anthracyclines exhibit broad cytotoxicity, Aranciamycin A demonstrates pronounced selectivity against *Mycobacterium bovis* BCG (IC50: 0.7–1.7 µM) and *Bacillus subtilis* (MIC: 7.5 µM), with significantly lower activity against other bacterial strains and human cancer cell lines [1]. Furthermore, its potent inhibition of *C. histolyticum* collagenase (IC50: 0.37 µM), with no effect on elastase or trypsin at 10 µM, represents a specific and rare biochemical property within its class [2]. These quantitative differences underscore why Aranciamycin A is not a functional equivalent to other anthracyclines and must be selected based on these specific, verifiable performance characteristics.

Quantitative Differentiation of Aranciamycin A: A Comparative Evidence Guide for Scientific Procurement


Aranciamycin A's Potent and Selective Inhibition of *C. histolyticum* Collagenase

Aranciamycin A demonstrates potent and highly selective inhibition of *Clostridium histolyticum* collagenase. The compound has an IC50 of 0.37 µM (3.7 × 10⁻⁷ M) against this enzyme. In a direct comparison, the same compound showed no inhibition of the closely related proteases elastase or trypsin at concentrations up to 10 µM (IC50 >10 µM) [1]. This level of selectivity is a quantifiable differentiator from many other protease inhibitors that may exhibit broader activity.

Collagenase Enzyme Inhibition Protease Anthracycline Natural Product

Superior Antimycobacterial Potency of Aranciamycin A Against *M. bovis* BCG

Aranciamycin A and its close analogs (aranciamycins 1-4) exhibit highly potent cytotoxic activity against *Mycobacterium bovis* BCG, a surrogate for *Mycobacterium tuberculosis*. The reported IC50 values range from 0.7 to 1.7 µM [1]. This level of potency is significantly greater than the compound's activity against a panel of human cancer cell lines (IC50 > 7.5 µM) and Gram-negative bacteria (IC50 > 30 µM) [1]. This selective antimycobacterial profile is a key differentiator from anthracyclines like doxorubicin, which are primarily employed for their broad and potent anticancer activity but can suffer from high systemic toxicity.

Antimycobacterial Tuberculosis Antibiotic Natural Product Anthracycline

Selective Antibacterial Activity of Aranciamycin A Against *Bacillus subtilis*

Aranciamycin A demonstrates selective antibacterial activity, most notably against *Bacillus subtilis* with a Minimum Inhibitory Concentration (MIC) of 7.5 µM [1]. This is in contrast to its weaker activity against *Mycobacterium bovis* (MIC: 30 µM) and its lack of significant activity against *Staphylococcus aureus*, *Escherichia coli*, *Pseudomonas aeruginosa*, and *Candida albicans* (MIC >30 µM for all) [1]. This narrow spectrum of antibacterial activity is a distinct, verifiable feature that sets it apart from broad-spectrum antibiotics and other anthracyclines with different selectivity patterns.

Antibacterial Gram-positive Antibiotic Natural Product Anthracycline

Divergent Cytotoxic Profile: Aranciamycin A vs. Clinical Anthracyclines

In contrast to clinically used anthracyclines like doxorubicin and daunorubicin, which are potent broad-spectrum anticancer agents, Aranciamycin A exhibits a comparatively modest cytotoxic profile against human cancer cell lines. A panel of cancer cell lines tested against Aranciamycin A and its analogs showed IC50 values > 7.5 µM [1]. A specific example is its cytotoxicity against HepG2 (human hepatocellular carcinoma) cells, where Aranciamycin (closely related to Aranciamycin A) exhibits an IC50 of 18 µM . This is a stark quantitative difference from the sub-micromolar IC50 values often reported for doxorubicin in similar cell lines [2].

Cytotoxicity Cancer Antibiotic Natural Product Anthracycline

Aranciamycin A: Optimal Applications for Research and Development


Selective Inhibitor of Bacterial Collagenase in Basic Research

Aranciamycin A serves as a validated, potent, and selective inhibitor of *Clostridium histolyticum* collagenase (IC50 = 0.37 µM) [1]. Its lack of activity against elastase and trypsin (IC50 >10 µM) allows researchers to specifically interrogate the role of bacterial collagenase in complex biological systems without the confounding effects of inhibiting other major protease classes [1]. This makes it a valuable tool compound in enzymology and microbiology studies.

Scaffold for Next-Generation Antimycobacterial Drug Discovery

Given its potent and selective activity against *Mycobacterium bovis* BCG (IC50 0.7–1.7 µM) [2], Aranciamycin A represents a compelling lead scaffold for medicinal chemistry programs focused on developing novel therapeutics for tuberculosis. Its selectivity over human cancer cell lines (IC50 > 7.5 µM) provides an initial therapeutic window that can be optimized through structural derivatization, differentiating it from more toxic and less selective anthracyclines [2].

Investigative Tool for Antibacterial Selectivity Mechanisms

The narrow antibacterial spectrum of Aranciamycin A—with its highest potency against *Bacillus subtilis* (MIC: 7.5 µM) and no activity against several other Gram-positive and Gram-negative strains (MIC >30 µM) [2]—makes it an ideal probe for studying the molecular determinants of antibiotic selectivity. Researchers can use it to investigate the specific uptake, efflux, or target engagement mechanisms that underpin its unique susceptibility profile.

Combinatorial Biosynthesis for Enhanced Analogue Discovery

The aranciamycin biosynthetic gene cluster has been cloned and heterologously expressed, revealing a flexible glycosyltransferase, AraGT [3]. This provides a validated platform for combinatorial biosynthesis to generate novel aranciamycin analogs with potentially improved antitumor or antimicrobial properties [4]. Aranciamycin A serves as both the reference standard and the genetic starting point for such metabolic engineering efforts aimed at expanding the chemical diversity and biological activity of this class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aranciamycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.